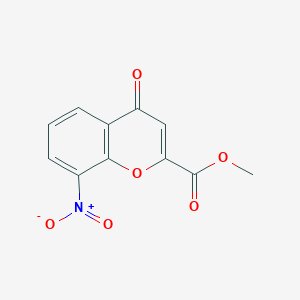
Methyl 8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate
Cat. No. B8678434
M. Wt: 249.18 g/mol
InChI Key: IODYGIFXKAKZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07094914B2
Procedure details


A reaction container equipped with a stirrer, a cooling tube and a thermometer was charged with 300 parts by weight of chlorosulfonic acid. Thereto, 60 parts by weight of a mixture (content: 81.1% by weight, fumaric acid/maleic acid ratio=57/43) containing dimethyl 2-(2-nitrophenoxy)fumarate and dimethyl 2-(2-nitrophenoxy)maleate was added dropwise at an inner temperature of 50° C. or below. After completion of addition, the inner temperature was raised to 60° C. and the mixture was stirred and kept at the same temperature for 5 hours and at an inner temperature of 70° C. for 3 hours to obtain a reaction solution containing 8-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran (reaction yield: 86%). After cooled to room temperature, the reaction solution was poured gradually into 360 parts by weight of water. The mixture was kept at an inner temperature of 60° C. for 8 hours and then cooled to an inner temperature of 0° C. gradually. Precipitated crystals were filtered and dried to obtain 30 parts by weight of a crystalline mixture of 8-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran and 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran (the content of 8-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran: 2.5% by weight; the content of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran: 96.7% by weight). The yield of 8-nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran was 2% and the yield of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran was 73%.




Yield
86%
Identifiers


|
REACTION_CXSMILES
|
ClS(O)(=O)=O.C(O)(=O)/C=C/C(O)=O.C(O)(=O)/C=C\C(O)=O.[N+:22]([C:25]1[CH:41]=[CH:40][CH:39]=[CH:38][C:26]=1[O:27]/[C:28](=[CH:33]\[C:34]([O:36]C)=O)/[C:29]([O:31][CH3:32])=[O:30])([O-:24])=[O:23].[N+](C1C=CC=CC=1O/C(=C/C(OC)=O)/C(OC)=O)([O-])=O>>[N+:22]([C:25]1[C:26]2[O:27][C:28]([C:29]([O:31][CH3:32])=[O:30])=[CH:33][C:34](=[O:36])[C:38]=2[CH:39]=[CH:40][CH:41]=1)([O-:24])=[O:23] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.C(\C=C/C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(O/C(/C(=O)OC)=C\C(=O)OC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(O/C(/C(=O)OC)=C/C(=O)OC)C=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reaction container equipped with a stirrer, a cooling tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise at an inner temperature of 50° C. or below
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a reaction solution
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
